molecular formula C7H3BrFIO2 B2615214 5-Bromo-2-fluoro-3-iodobenzoic acid CAS No. 1517342-25-4

5-Bromo-2-fluoro-3-iodobenzoic acid

Cat. No. B2615214
CAS RN: 1517342-25-4
M. Wt: 344.906
InChI Key: HJSBIABPRGSFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3-iodobenzoic acid is a solid compound with a molecular weight of 344.91 . It is a halogen substituted carboxylic acid .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-fluoro-3-iodobenzoic acid is C7H3BrFIO2 . The InChI code is 1S/C7H3BrFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-iodobenzoic acid is a solid compound .

Scientific Research Applications

Precursor for Other Compounds

“5-Bromo-2-fluoro-3-iodobenzoic acid” can be used as a precursor for the generation of other compounds. For example, it can be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid .

Generation of Electron Transfer Dissociation (ETD) Reagents

This compound can be used as a precursor for the generation of Electron Transfer Dissociation (ETD) reagents. ETD is a method of fragmenting multiply-charged positive ions in mass spectrometry. This technique is used to study large biomolecules .

Synthesis of 2-Pyridinecarboxamide Derivatives

“5-Bromo-2-fluoro-3-iodobenzoic acid” can be used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide . These compounds are known as GK activators and have potential therapeutic applications.

Synthesis of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants

The compound can be used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants. These oxidants are efficient organocatalysts and reagents for various reactions .

Use in Decarboxylative Alkynylation

“5-Bromo-2-fluoro-3-iodobenzoic acid” can be used in decarboxylative alkynylation, a type of reaction that forms carbon-carbon bonds and is useful in organic synthesis .

Use in Oxyalkenylation Reactions

This compound can be used in oxyalkenylation reactions. Oxyalkenylation is a type of reaction that introduces an alkene and an oxygen atom to a molecule .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-fluoro-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSBIABPRGSFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.